molecular formula C15H29N3O3 B2792525 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 2034536-20-2

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Numéro de catalogue: B2792525
Numéro CAS: 2034536-20-2
Poids moléculaire: 299.415
Clé InChI: RYVYWRNWJFJEKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a urea core bridging two distinct moieties: a 1-(2-methoxyethyl)piperidin-4-ylmethyl group and a tetrahydrofuran-2-ylmethyl substituent. The piperidine ring contributes to conformational rigidity, while the methoxyethyl side chain enhances hydrophilicity.

Propriétés

IUPAC Name

1-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-20-10-8-18-6-4-13(5-7-18)11-16-15(19)17-12-14-3-2-9-21-14/h13-14H,2-12H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVYWRNWJFJEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea, a synthetic organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H29N3O3C_{15}H_{29}N_{3}O_{3} with a molecular weight of 299.41 g/mol. Its structure includes a methoxyethyl group, a piperidine ring, and a tetrahydrofuran moiety, which are significant for its pharmacological properties.

PropertyValue
Molecular FormulaC₁₅H₂₉N₃O₃
Molecular Weight299.41 g/mol
CAS Number2034589-42-7
Chemical StructureChemical Structure

Pharmacological Effects

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the context of neurological and metabolic disorders. The piperidine ring is often associated with various pharmacological effects, including:

  • Muscarinic Receptor Agonism : Compounds with similar structures have shown promise in treating neurological disorders such as Alzheimer's disease and schizophrenia due to their interaction with muscarinic receptors .
  • G Protein-Coupled Receptor (GPCR) Modulation : The compound may influence GPCR pathways, which are crucial for numerous physiological processes .

The mechanisms through which 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea exerts its effects are still being elucidated. Interaction studies focus on:

  • Binding Affinity : Investigating how the compound binds to various receptor sites.
  • Signal Transduction Pathways : Understanding how the binding influences downstream signaling cascades.

Case Studies

Recent studies have explored the biological activity of structurally related compounds, providing insights into potential therapeutic applications:

  • Study on Muscarinic Agonists : A series of derivatives were synthesized that exhibited high activity at muscarinic receptors, suggesting that similar compounds could be developed for CNS applications .
  • GPR Modulation Studies : Research indicates that compounds affecting GPCRs can lead to significant changes in cellular responses, which may be applicable for treating conditions like chronic pain and metabolic disorders .

Synthesis

The synthesis of 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multi-step synthetic routes aimed at achieving high purity for biological testing. Key steps include:

  • Formation of the piperidine ring.
  • Alkylation with methoxyethyl groups.
  • Coupling with tetrahydrofuran derivatives.

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

The following table summarizes structural and functional distinctions between the target compound and related urea derivatives:

Compound Name Structural Features Biological Activity Key Differences
Target Compound : 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea - Piperidine with methoxyethyl
- THF-2-ylmethyl substituent
Not specified in evidence Baseline for comparison
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-((THF-2-yl)methyl)urea () - Methylsulfonyl instead of methoxyethyl Unspecified Sulfonyl group (electron-withdrawing) may reduce solubility vs. methoxyethyl
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-{4-[(pyridin-2-yl)methyl]thio}phenyl urea () - Chloro-trifluoromethylphenyl
- Pyridinylmethylthio group
Potential kinase inhibition Bulky aromatic groups; trifluoromethyl enhances metabolic stability
Goxalapladib () - Naphthyridine core
- Trifluoromethyl biphenyl and difluorophenyl groups
Atherosclerosis treatment Fluorinated aromatic systems improve target affinity and stability
1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyltetrazol-5-yl)phenyl]urea () - Fluorophenylpropyl
- Tetrazole substituent
Unspecified Tetrazole (bioisostere for carboxylic acid) improves bioavailability
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea () - Oxaadamantane
- Triazinylpiperidine
Unspecified Triazine enhances hydrogen bonding; adamantane increases lipophilicity

Pharmacokinetic and Electronic Properties

  • Electron-Donating vs. Withdrawing Groups : The methoxyethyl group in the target compound (electron-donating) may improve solubility compared to the methylsulfonyl analog (), which is electron-withdrawing and could reduce membrane permeability .
  • Fluorinated vs. Non-Fluorinated Analogs: Fluorinated compounds (e.g., ) exhibit higher metabolic stability due to C-F bond strength, whereas the target compound’s THF group balances hydrophilicity and permeability .
  • Bioisosteric Replacements : The tetrazole in mimics carboxylic acids, enhancing ionic interactions at target sites. In contrast, the THF group in the target compound may favor passive diffusion through lipid membranes .

Research Findings and Implications

  • Safety Profile : The target compound’s safety data () emphasize precautions against heat and ignition sources, common for urea derivatives due to thermal instability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.